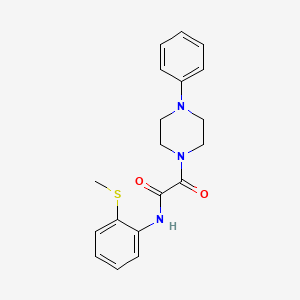

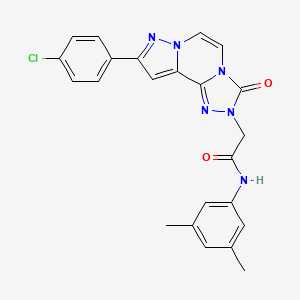

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide” is a compound that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a five-membered ring structure containing two nitrogen atoms and three carbon atoms . It is a versatile heterocycle in organic synthesis due to its stability and unique reactivity .

Synthesis Analysis

The synthesis of 1,2,3-triazoles can be achieved through various methods . One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click reaction”. This reaction involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .Molecular Structure Analysis

The 1,2,3-triazole ring can exist in two tautomeric forms: the 1-H and 2-H tautomers . The 2-H tautomer is more stable in the gas phase .Chemical Reactions Analysis

1,2,3-Triazoles can undergo various chemical reactions, including alkylation, arylation, azide cycloaddition, oxidative cyclization, and rearrangement . The reaction conditions and substrates can influence the direction of these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 1,2,3-triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid . The polarity of 1,2,3-triazoles can be influenced by the position of the substituent on the nitrogen atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This compound, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, facilitates the production of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, showcasing the chemical's utility in complex organic synthesis processes (Honey et al., 2012).

- Triazolylidenes have emerged as a powerful subclass of N-heterocyclic carbene ligands for transition metals, indicating their utility in catalysis. These compounds are accessible through regioselective [2 + 3] cycloaddition of alkynes and azides, with their mesoionic character making them stronger donors than traditional carbenes. Their application spans various bond-forming and redox reactions, further broadening their utility in chemical synthesis (Donnelly et al., 2013).

Material Science and Structural Analysis

- The synthesis, spectroscopic, and X-ray characterization of four triazole derivatives incorporating an α-ketoester functionality and two phenyl substituents have been reported. These compounds form self-assembled dimers in the solid state, enabling O⋯π-hole tetrel bonding interactions. This study provides insight into the influence of substituents on the nucleophilic/electrophilic nature of the groups involved, which is crucial for understanding molecular interactions in materials (Ahmed et al., 2020).

Chemical Reactivity and Mechanism Studies

- A novel method for the iron-catalyzed, fluoroamide-directed C-H fluorination has been developed. This process facilitates the chemoselective fluorine transfer to benzylic, allylic, and unactivated C-H bonds, demonstrating broad substrate scope and functional group tolerance. This research highlights the role of iron in mediating fluorine transfer, a significant advance in the field of organofluorine chemistry (Groendyke et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[2-(triazol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N4O/c12-9-2-1-8(7-10(9)13)11(18)14-5-6-17-15-3-4-16-17/h1-4,7H,5-6H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIODFTBOKRIWCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCN2N=CC=N2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2702423.png)

![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)

![2-(1H-pyrrol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2702429.png)

![1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2702431.png)

![1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2702433.png)

![2-(2-chlorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B2702437.png)

![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2702440.png)

![1-[(3-fluorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2702443.png)